2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester 2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Brand Name: Vulcanchem
CAS No.: 929301-98-4
VCID: VC8322708
InChI: InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-11-21(16-23)9-12-22(13-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H30N2O4
Molecular Weight: 374.5 g/mol

2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester

CAS No.: 929301-98-4

Cat. No.: VC8322708

Molecular Formula: C21H30N2O4

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester - 929301-98-4

Specification

CAS No. 929301-98-4
Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
IUPAC Name 8-O-benzyl 2-O-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Standard InChI InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-11-21(16-23)9-12-22(13-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Standard InChI Key GLTBYYZYOMQYEL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 2,8-diazaspiro[4.5]decane core, where two nitrogen atoms bridge a four-membered ring (piperidine-like) and a five-membered ring (pyrrolidine-like). The spiro junction at the shared carbon atom creates a rigid three-dimensional framework . The carboxylic acid groups at positions 2 and 8 are esterified with a tert-butyl group and a benzyl group, respectively, yielding the full systematic name .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number929301-98-4
Molecular FormulaC<sub>21</sub>H<sub>30</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight374.5 g/mol
IUPAC Name8-O-benzyl 2-O-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Stereochemical Considerations

Synthesis and Derivatization

Synthetic Routes

While no direct synthesis protocol for this compound is published, analogous 2,8-diazaspiro[4.5]decane derivatives are typically synthesized via:

  • Spirocyclization: Condensation reactions between cyclic ketones and diamines .

  • Esterification: Protection of carboxylic acids with tert-butyl and benzyl groups using reagents like di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and benzyl bromide .

A related synthesis (CAS 1061683-09-7) involves treating a spirocyclic piperidine hydrochloride with Boc<sub>2</sub>O and triethylamine in dichloromethane, achieving 99% yield after column purification . Adapting this method, the target compound could be synthesized by sequential esterification of the spiro diacid.

Stability and Reactivity

The tert-butyl ester offers hydrolytic stability under basic conditions, while the benzyl ester is cleavable via hydrogenolysis. This differential stability enables selective deprotection—a critical feature for prodrug strategies observed in related GPIIb-IIIa antagonists .

Physicochemical Properties

Solubility and Lipophilicity

With a calculated log P of ~0.45 (estimated from structural analogs ), the compound exhibits moderate lipophilicity. The tert-butyl group enhances lipid solubility, whereas the benzyl moiety introduces aromatic character, impacting membrane permeability.

Spectroscopic Characterization

<sup>1</sup>H NMR (predicted for analogous structures ):

  • δ 1.40 ppm: tert-butyl singlet (9H)

  • δ 4.90-5.10 ppm: Benzyl CH<sub>2</sub> (2H)

  • δ 7.20-7.40 ppm: Aromatic protons (5H)

ParameterValue (Compound 22)Value (Compound 23)
Oral Bioavailability33% (Cyno), 73% (Dog)N/A
Half-life14.2 h (Cyno)1.81 h (Rat)
Protein Binding18.22%N/A

Metabolic Considerations

The compound’s stability in human liver microsomes and lack of CYP3A4 inhibition (inferred from analogs ) suggest favorable metabolic profiles. Low protein binding (~18%) enhances free drug availability, while the log P near 0 balances solubility and absorption.

Applications and Future Directions

Medicinal Chemistry

As a bifunctional ester, this compound could act as:

  • A prodrug precursor, with enzymatic cleavage releasing active carboxylic acid pharmacophores.

  • A structural template for optimizing GPIIb-IIIa antagonists with prolonged half-lives (>14 hours in primates ).

Organic Synthesis

The rigid spirocyclic core serves as a scaffold for constructing chiral ligands or catalysts. Selective deprotection of esters enables sequential functionalization—critical for generating diverse chemical libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator